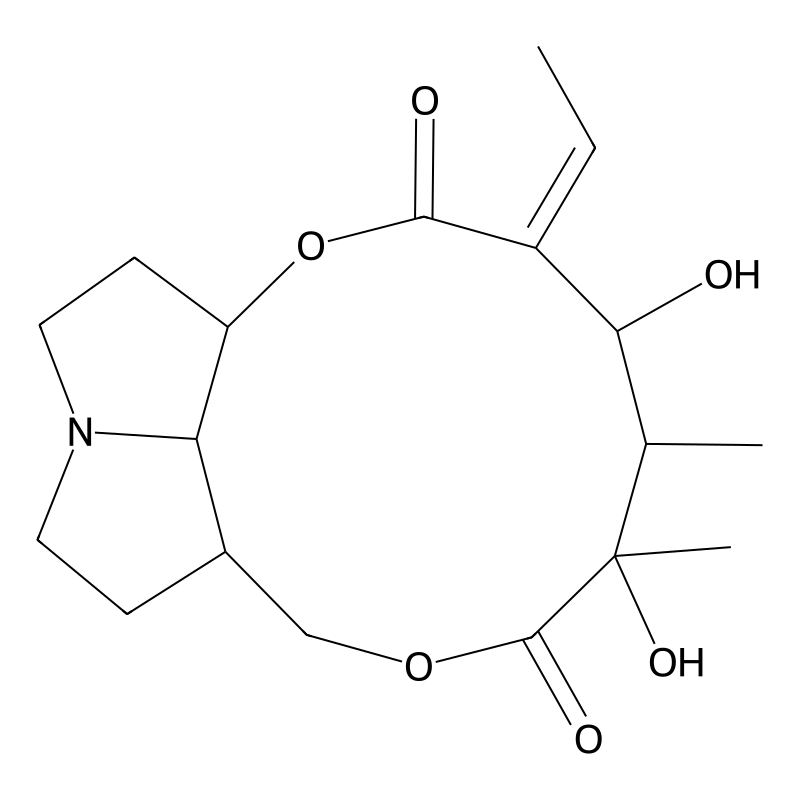

Hygrophylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Hygrophylline is a naturally occurring alkaloid classified under the pyrrolizidine alkaloids, which are known for their diverse biological activities. The chemical formula of hygrophylline is , and it possesses a molecular weight of approximately 353.42 g/mol . This compound is primarily isolated from certain plant species, particularly those belonging to the Hygrophila genus, which are commonly found in tropical and subtropical regions. Hygrophylline is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and biological properties.

- Hydrolysis: Hygrophylline can be hydrolyzed to yield non-toxic metabolites, a reaction that is significant for its detoxification in biological systems .

- Oxidation: The compound can be oxidized to form pyrrolic metabolites, which may exhibit different biological activities compared to the parent compound .

- Acid-base reactions: As with many alkaloids, hygrophylline can participate in acid-base reactions, forming salts when reacted with acids .

Hygrophylline exhibits several notable biological activities:

- Antimicrobial Effects: Studies have indicated that hygrophylline possesses antimicrobial properties, making it a candidate for further research in the development of natural antibiotics .

- Hepatoprotective Properties: Some research suggests that hygrophylline may have protective effects on liver tissue, potentially counteracting the hepatotoxic effects associated with other pyrrolizidine alkaloids .

- Cytotoxicity: While generally considered less toxic than other pyrrolizidine alkaloids, hygrophylline has shown some cytotoxic effects in specific cell lines, warranting further investigation into its safety and therapeutic potential .

The synthesis of hygrophylline can be achieved through various methods:

- Natural Extraction: The primary method for obtaining hygrophylline involves extraction from plant sources where it naturally occurs. This typically involves solvent extraction techniques followed by purification processes such as chromatography .

- Chemical Synthesis: Laboratory synthesis of hygrophylline can be accomplished through multi-step organic reactions involving starting materials that can generate the pyrrolizidine backbone. This often involves cycloaddition reactions and subsequent modifications to achieve the desired functional groups .

Hygrophylline has potential applications in several fields:

- Pharmaceuticals: Due to its biological activities, hygrophylline is being explored for its potential use in developing new medications, particularly those targeting microbial infections or liver protection .

- Agriculture: Its antimicrobial properties may also lend themselves to agricultural applications as a natural pesticide or fungicide .

- Research: Hygrophylline serves as a valuable compound in pharmacological studies aimed at understanding the mechanisms of action of pyrrolizidine alkaloids and their metabolites .

Hygrophylline shares similarities with other pyrrolizidine alkaloids but also exhibits unique characteristics. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Toxicity Level |

|---|---|---|---|

| Theophylline | Methylxanthine | Bronchodilator | Moderate |

| Monocrotaline | Pyrrolizidine | Hepatotoxic | High |

| Retronecine | Pyrrolizidine | Hepatotoxic | High |

| Rosmarinine | Non-toxic Pyrrolizidine | Antimicrobial | Low |

Uniqueness of Hygrophylline

Hygrophylline stands out due to its relatively low toxicity compared to other pyrrolizidine alkaloids like monocrotaline and retronecine, which are known for their hepatotoxic effects. Its potential hepatoprotective properties further differentiate it from more harmful analogs. Additionally, the compound's antimicrobial activity positions it as a promising candidate for therapeutic applications without the high risks associated with other similar compounds.

Hygrophylline represents a prototypical macrocyclic pyrrolizidine alkaloid characterized by its distinctive molecular architecture and stereochemical complexity [1] [2] [3]. The compound possesses the molecular formula C18H27NO6 with a molecular weight of 353.42 grams per mole, distinguishing it from closely related pyrrolizidine alkaloids through its unique substitution pattern and stereochemical configuration [1] [2].

The fundamental structural framework of hygrophylline comprises a bicyclic pyrrolizidine core system derived from the necine base retronecine [3] . This pyrrolizidine ring system consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead position, creating the characteristic 1-azabicyclo[3.3.0]octane skeleton [5] [6]. The necine base exhibits the retronecine configuration with a 1,2-double bond and hydroxymethyl substituent at carbon-1, establishing the fundamental stereochemical framework [7] [5].

The stereochemical configuration of hygrophylline follows the (1α,14α) designation, indicating specific spatial arrangements of key functional groups [7]. The compound exhibits an optical rotation of [α]D20 = -67.3° (c = 2.9 in ethanol), confirming its chiral nature and providing insight into its absolute configuration [7]. The stereochemistry at carbon-8 corresponds to the β-configuration characteristic of retronecine-type alkaloids, distinguishing it from heliotridine-type compounds [8] [9].

The macrocyclic architecture represents the most distinctive structural feature of hygrophylline, formed through the esterification of the retronecine base with a modified senecic acid derivative [3] [5]. This results in a twelve-membered macrocyclic diester system connecting positions 7 and 9 of the pyrrolizidine core [5] [8]. The macrocycle incorporates additional methyl substitutions and hydroxyl functionalities that contribute to the compound's overall molecular architecture and biological activity profile [9].

The stereochemical configuration exhibits specific spatial relationships between the pyrrolizidine core and the macrocyclic diester moiety [10] [8]. The relative stereochemistry within the macrocyclic portion involves multiple chiral centers that influence the overall conformational preferences and three-dimensional structure of the molecule [8]. These stereochemical elements collectively determine the compound's unique chemical and biological properties within the pyrrolizidine alkaloid family [9] [5].

Spectroscopic Elucidation Techniques

The comprehensive structural characterization of hygrophylline relies extensively on advanced spectroscopic methodologies that provide detailed insights into its molecular architecture and stereochemical configuration [11] [12] [7]. These analytical approaches have proven essential for establishing the complete structure of this complex macrocyclic pyrrolizidine alkaloid and distinguishing it from closely related compounds [13] [14].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy represents the primary analytical tool for elucidating the structural features of hygrophylline [11] [12] [15]. The comprehensive NMR analysis encompasses both one-dimensional and two-dimensional techniques that provide complementary structural information essential for complete characterization [13] [14].

The proton nuclear magnetic resonance (1H NMR) spectrum of hygrophylline reveals characteristic signals corresponding to the pyrrolizidine core system and macrocyclic diester moiety [15] [11]. The spectroscopic analysis conducted in deuterated chloroform solvent demonstrates distinct resonances for the various functional groups present in the molecule [15] [7]. The pyrrolizidine ring system exhibits characteristic multipicity patterns for the bridgehead protons and methylene groups that define the bicyclic framework [16] [17].

Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides crucial information regarding the carbon framework and functional group assignments within hygrophylline [11] [12] [13]. The comprehensive 13C NMR analysis reported by Drewes and colleagues established complete carbon assignments for hygrophylline and related Senecio alkaloids [11] [13]. The spectroscopic data reveals characteristic chemical shifts for the carbonyl carbons of the diester linkages, the olefinic carbons of the pyrrolizidine system, and the various aliphatic carbons comprising the macrocyclic framework [16] [17].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), provide essential connectivity information for establishing the complete molecular architecture [13] [14]. Heteronuclear multiple bond correlation (HMBC) experiments facilitate the identification of long-range carbon-hydrogen correlations that confirm the macrocyclic connectivity and stereochemical relationships [18] [19]. These advanced NMR methodologies enable unambiguous assignment of the complex substitution patterns and stereochemical features characteristic of hygrophylline [13] [14].

The nuclear Overhauser effect spectroscopy (NOESY) experiments provide critical stereochemical information through space correlations between spatially proximate protons [8] [19]. These measurements confirm the relative stereochemistry of the multiple chiral centers and establish the preferred conformational arrangements of the macrocyclic system [8]. The quantitative analysis of nuclear Overhauser enhancements enables detailed conformational studies that reveal the three-dimensional structure and dynamic behavior of hygrophylline in solution [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides complementary structural information through characteristic fragmentation patterns that confirm the molecular architecture and functional group arrangements of hygrophylline [20] [9]. High-resolution mass spectrometry establishes the exact molecular mass of 353.183838 daltons, corresponding to the molecular formula C18H27NO6 [1] [15].

The electrospray ionization mass spectrometry (ESI-MS) analysis of hygrophylline demonstrates characteristic fragmentation patterns common to retronecine-type pyrrolizidine alkaloids [20] [9]. The base peak typically corresponds to the protonated molecular ion [M+H]+ at m/z 354, providing direct confirmation of the molecular weight [20]. Secondary fragmentation produces characteristic ions at m/z 120 and m/z 138, which represent standard fragmentation products of the retronecine core system [20] [9].

The fragmentation mechanism involves initial cleavage of the macrocyclic ester bonds, generating characteristic necine base fragments that serve as diagnostic markers for structural identification [20] [9]. The loss of specific neutral fragments provides information regarding the necic acid components and substitution patterns within the macrocyclic system [21] [22]. These fragmentation patterns enable rapid identification and differentiation of hygrophylline from other pyrrolizidine alkaloids through comparison of characteristic mass spectral signatures [20] [9].

Tandem mass spectrometry (MS/MS) experiments provide additional structural confirmation through collision-induced dissociation of selected precursor ions [23] [24]. The detailed analysis of fragmentation pathways reveals specific structural features and enables the identification of regioisomers and stereoisomers within the pyrrolizidine alkaloid family [21] [22]. These mass spectrometric approaches complement NMR spectroscopy in providing comprehensive structural characterization of hygrophylline [20] [9].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for establishing the absolute three-dimensional structure and stereochemical configuration of hygrophylline [7] [25] [26]. The crystallographic investigation reported by Mackay and colleagues in 1985 provided the first complete structural determination of hygrophylline through single-crystal diffraction analysis [7] [27].

The crystallographic study reveals the precise atomic coordinates and bond lengths that define the molecular geometry of hygrophylline [25] [26] [28]. The crystal structure confirms the macrocyclic architecture with the twelve-membered diester ring system and establishes the absolute stereochemical configuration at all chiral centers [7] [27]. The three-dimensional arrangement demonstrates the conformational preferences of the macrocyclic system and the spatial relationships between functional groups [25] [28].

The crystallographic data provides precise bond distances and angles that characterize the pyrrolizidine core system and macrocyclic framework [26] [28]. The structural parameters confirm the planarity of the pyrrolizidine ring system and reveal the conformational flexibility of the macrocyclic portion [25] [27]. The crystal packing analysis demonstrates intermolecular interactions that influence the solid-state structure and physical properties of hygrophylline [29] [30].

The X-ray crystallographic results serve as the definitive reference for validating spectroscopic assignments and confirming stereochemical proposals [25] [26]. The absolute configuration determination enables correlation with other pyrrolizidine alkaloids and provides essential information for understanding structure-activity relationships [9] [27]. The crystallographic analysis represents the gold standard for structural characterization and provides the foundation for all subsequent structural studies of hygrophylline [25] [26] [28].

Comparative Structural Analysis with Related Alkaloids

The structural analysis of hygrophylline within the context of related pyrrolizidine alkaloids reveals both shared architectural features and distinctive molecular characteristics that define its unique position within this alkaloid family [9] [31] [32]. Comparative studies demonstrate the structural diversity present among macrocyclic pyrrolizidine alkaloids while highlighting the fundamental design principles that govern their biosynthesis and biological activity [20] [33] [5].

Hygrophylline shares the fundamental retronecine necine base with numerous related alkaloids including retrorsine, senecionine, jacobine, and seneciphylline [20] [9] [5]. This common structural foundation provides the characteristic pyrrolizidine bicyclic framework with the 1,2-double bond and hydroxymethyl substituent at carbon-1 [5] [6]. However, hygrophylline exhibits distinctive features in its necic acid component and substitution pattern that differentiate it from these related compounds [9] [20].

The molecular weight comparison reveals hygrophylline (353.42 daltons) as slightly heavier than most related twelve-membered macrocyclic alkaloids such as retrorsine (351.40 daltons) and senecionine (335.40 daltons) [20] [1]. This mass difference reflects additional methyl substitutions and hydroxyl functionalities present in the hygrophylline structure that are absent in the related compounds [9]. The increased molecular complexity corresponds to enhanced structural diversity within the macrocyclic framework [31] [20].

The necic acid components represent the primary source of structural variation among macrocyclic pyrrolizidine alkaloids [5] [20] [33]. While retrorsine and senecionine incorporate standard senecic acid derivatives, hygrophylline contains a modified senecic acid component with additional substitutions that account for its unique structural features [9] [5]. These variations in the necic acid portion determine the specific substitution patterns and stereochemical arrangements that characterize individual alkaloids [31] [33].

Comparative analysis with otonecine-type alkaloids such as senkirkine reveals fundamental differences in the necine base structure and macrocyclic connectivity [20] [33]. The otonecine series exhibits a different stereochemical configuration at the necine base and alternative substitution patterns that produce distinct three-dimensional architectures [33] [31]. These structural variations demonstrate the biosynthetic flexibility within the pyrrolizidine alkaloid family and the diverse molecular architectures that can be achieved through different necine base and necic acid combinations [31] [32].

The stereochemical analysis reveals hygrophylline's conformational preferences and spatial arrangements in comparison to related alkaloids [8] [10]. The twelve-membered macrocyclic system exhibits similar conformational flexibility to other compounds in this series, with preferred conformations determined by the specific substitution patterns and stereochemical configurations [8] [9]. The comparative conformational analysis demonstrates how subtle structural differences can influence the overall three-dimensional architecture and biological activity profiles of related alkaloids [8] [31].

Hygrophylline (Chemical Abstracts Service Registry Number 3573-82-8) represents a structurally complex pyrrolizidine alkaloid with the molecular formula carbon-eighteen hydrogen-twenty-seven nitrogen oxygen-six and a molecular weight of 353.41 grams per mole [2] [3]. This naturally occurring compound belongs to the macrocyclic pyrrolizidine alkaloid family and is characterized by its unique twelve-membered ring system containing multiple stereogenic centers [2] [4]. The compound exhibits the systematic name (1α,14α)-1,2-dihydro-12,14-dihydroxysenecionan-11,16-dione and possesses distinctive structural features including ethylidene, hydroxyl, and ester functionalities [2] [3].

Biosynthetic Pathways in Plant Systems

The biosynthesis of hygrophylline follows the well-established pyrrolizidine alkaloid biosynthetic pathway that has been extensively characterized in plants of the Asteraceae family, particularly within Senecio species [5] [6] [7]. The pathway represents a fascinating example of secondary metabolite production that has evolved independently multiple times across different plant lineages in response to herbivory pressure [5] [7] [8].

The biosynthetic process initiates with the formation of homospermidine, the first pathway-specific intermediate in pyrrolizidine alkaloid biosynthesis [5] [9] [7]. This crucial step is catalyzed by homospermidine synthase, a specialized enzyme that evolved through gene duplication from deoxyhypusine synthase, which is involved in primary metabolism [5] [7]. Homospermidine synthase catalyzes the nicotinamide adenine dinucleotide-dependent transfer of the aminobutyl moiety from spermidine to putrescine, producing homospermidine and 1,3-diaminopropane as products [10] [7].

The enzyme demonstrates remarkable substrate specificity, utilizing spermidine and putrescine in defined stoichiometric ratios rather than two molecules of putrescine as originally hypothesized [10] [7]. The reaction mechanism involves the initial transfer of the 1,4-diaminobutane portion of spermidine to a specific lysine residue of homospermidine synthase, accompanied by the release of 1,3-diaminopropane and reduction of nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide-dihydrogen [10]. Subsequently, putrescine reacts with the enzyme-bound aminobutane moiety to form an imine intermediate, which is then reduced by the enzyme-bound nicotinamide adenine dinucleotide-dihydrogen to yield homospermidine [10].

Following homospermidine formation, the pathway proceeds through a series of oxidative transformations mediated by diamine oxidase enzymes [10] [11]. These copper-dependent oxidases catalyze the sequential oxidation of homospermidine to form the characteristic pyrrolizidine ring system through aldehyde intermediates [10] [11]. The formation of the pyrrolizidine nucleus involves stereospecific removal of specific hydrogen atoms and cyclization reactions that establish the bicyclic framework characteristic of these alkaloids [10] [12].

The subsequent elaboration of the pyrrolizidine core involves esterification with necic acids, which are derived from branched-chain amino acid metabolism [11] [13]. In the case of hygrophylline, the necic acid component contributes to the formation of the macrocyclic structure through diesterification reactions that create the twelve-membered lactone ring [13]. The stereochemical complexity of hygrophylline arises from the controlled introduction of hydroxyl groups at specific positions on both the pyrrolizidine core and the necic acid moiety [2] [4].

Total Chemical Synthesis Approaches

The total chemical synthesis of hygrophylline and related macrocyclic pyrrolizidine alkaloids presents significant challenges due to their structural complexity, multiple stereogenic centers, and the inherent difficulty in constructing the twelve-membered macrocyclic framework [14] [15]. While specific synthetic routes to hygrophylline have not been extensively reported in the literature, the general strategies employed for pyrrolizidine alkaloid synthesis provide valuable insights into potential approaches.

Retrosynthetic Disconnections

Retrosynthetic analysis of hygrophylline reveals several strategic disconnection points that can guide synthetic planning [16] [17] [18]. The most logical initial disconnection involves cleavage of the macrocyclic lactone bonds, which would generate a linear diester intermediate that could subsequently be cyclized under appropriate conditions [16] [18]. This approach follows the principle of disconnecting at bonds that are relatively easy to form in the forward synthetic direction [16].

A primary retrosynthetic disconnection involves breaking the ester linkages that form the twelve-membered macrocycle, generating a pyrrolizidine diol and a dicarboxylic acid derivative [16] [18]. This disconnection is strategically advantageous because esterification reactions are well-established and can be performed under mild conditions that preserve sensitive functional groups [16]. The pyrrolizidine diol fragment can be further disconnected to reveal simpler building blocks accessible through established synthetic methodologies [14] [15].

Alternative disconnection strategies focus on the pyrrolizidine core itself, which can be approached through several well-established synthetic routes [14] [15]. One approach involves the construction of the pyrrolizidine ring system through intramolecular cyclization of appropriately functionalized precursors [14]. This strategy has been successfully employed in the synthesis of related pyrrolizidine alkaloids and offers good control over stereochemistry [14] [15].

The ethylidene side chain present in hygrophylline represents another potential disconnection point [2] [3]. This fragment could be introduced through Wittig olefination or related carbonyl olefination reactions, allowing for the preparation of simplified ketone precursors [18]. The stereochemistry of the ethylidene group (Z-configuration) would need to be controlled during the olefination process [3].

Key Intermediate Formation Strategies

The synthesis of key intermediates for hygrophylline construction requires careful consideration of stereochemical control and functional group compatibility [14] [15]. The pyrrolizidine core can be accessed through several established methodologies, each offering different advantages in terms of efficiency and stereoselectivity [14].

One proven approach involves the use of stereoselective cycloaddition reactions to construct the pyrrolizidine framework [14]. These reactions typically employ azomethine ylide intermediates generated from appropriate amino acid or amino ester precursors [14]. The cycloaddition approach offers excellent control over the relative stereochemistry of the pyrrolizidine ring system and can accommodate various substitution patterns [14].

Alternative strategies focus on the construction of pyrrolidine intermediates followed by nitrogen alkylation to form the pyrrolizidine system [14] [15]. This approach requires careful control of regioselectivity during the alkylation step to ensure formation of the desired bicyclic product [14]. The use of directing groups or temporary tethers can enhance the selectivity of these cyclization reactions [14].

The preparation of necic acid intermediates presents unique challenges due to their branched structure and multiple functional groups [11] [13]. These compounds are typically derived from amino acid precursors through established synthetic transformations including deamination, oxidation, and functional group manipulation [11]. The stereochemical integrity of these intermediates must be maintained throughout the synthetic sequence [13].

Macrocyclization strategies represent a critical aspect of hygrophylline synthesis [19] [20]. The formation of twelve-membered rings requires careful consideration of conformational constraints and ring strain [19]. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular oligomerization [19] [20]. Ring-closing metathesis represents a powerful tool for macrocycle formation, although its application to hygrophylline would require appropriate olefinic precursors [20].

Semi-Synthetic Modification Techniques

Semi-synthetic approaches to hygrophylline and related pyrrolizidine alkaloids offer practical advantages by utilizing naturally occurring precursors as starting materials [21] [22] [23]. These methodologies combine the structural complexity available from natural sources with the precision of synthetic chemistry to generate target compounds and analogs [22] [24].

The semi-synthetic modification of pyrrolizidine alkaloids typically begins with the isolation of abundant natural precursors from plant sources [23] [24]. These starting materials can be obtained from readily available Senecio species or other pyrrolizidine alkaloid-producing plants [25] [11]. The choice of starting material depends on structural similarity to the target compound and the feasibility of the required transformations [22].

Functional group interconversion represents a fundamental strategy in semi-synthetic modification [22] [23]. Hydroxyl groups present in natural pyrrolizidine alkaloids can be selectively oxidized to ketones or aldehydes, providing reactive intermediates for further elaboration [23]. Conversely, carbonyl groups can be reduced to alcohols with control over stereochemistry through the choice of reducing agent [23]. These transformations allow for the modification of oxidation states while preserving the core alkaloid structure [22].

Esterification and transesterification reactions provide access to modified necic acid portions of pyrrolizidine alkaloids [23] [24]. Natural alkaloids containing simple ester groups can be hydrolyzed to the corresponding diols, which can then be re-esterified with different carboxylic acids [23]. This approach allows for the systematic modification of the macrocyclic portion of the molecule while maintaining the integrity of the pyrrolizidine core [24].

Protection and deprotection strategies play crucial roles in semi-synthetic modification by allowing selective transformation of specific functional groups [21] [22]. Temporary protection of hydroxyl groups as acetates, silyl ethers, or other derivatives enables selective modification of other portions of the molecule [23]. The choice of protecting group depends on the stability requirements and the conditions of subsequent transformations [22].

Selective reduction and oxidation reactions can be employed to modify specific positions within the pyrrolizidine framework [23] [24]. For example, treatment with sodium borohydride under controlled conditions can selectively reduce ketone groups while leaving ester functionalities intact [23]. Similarly, oxidative cleavage reactions can be used to open specific portions of the molecule for further modification [23].

The preparation of hygromycin A analogs through semi-synthetic modification provides a relevant example of these methodologies [23] [26]. Formation of peracetate derivatives followed by selective reduction and oxidative cleavage generates key aldehyde intermediates [23]. These aldehydes serve as versatile building blocks for the preparation of vinyl methyl and amide analogs through established synthetic transformations [23] [26].

Semi-synthetic approaches also enable the preparation of isotopically labeled analogs for mechanistic studies and metabolic investigations [24]. The incorporation of stable isotopes at specific positions can be achieved through semi-synthetic modification of natural alkaloids using isotopically enriched reagents [24]. These labeled compounds provide valuable tools for studying biosynthetic pathways and metabolic fate [24].

The semi-synthetic modification of hygrophylline could potentially be achieved starting from structurally related natural pyrrolizidine alkaloids isolated from Senecio species [2] [25]. Selective modification of hydroxyl group oxidation states, ester functionalities, and side chain substitution patterns could provide access to hygrophylline or closely related analogs [22] [23]. The success of such approaches would depend on the availability of suitable natural starting materials and the development of selective transformation conditions [22].

Data Summary

The synthesis of hygrophylline represents a challenging target in natural product chemistry due to its complex macrocyclic structure and multiple stereogenic centers. Current synthetic approaches rely primarily on biosynthetic understanding and general pyrrolizidine alkaloid synthetic methodologies rather than specific total synthesis routes to hygrophylline itself.

| Synthetic Approach | Key Features | Advantages | Limitations |

|---|---|---|---|

| Biosynthetic Pathway | Homospermidine synthase catalysis [5] [7] | Natural stereochemistry [9] | Limited to plant systems [6] |

| Total Synthesis | Retrosynthetic disconnection [16] [18] | Complete structural control [14] | Complex multi-step sequences [15] |

| Semi-Synthetic | Natural precursor modification [22] [23] | Utilizes available complexity [24] | Dependent on starting materials [25] |

The enzymatic machinery involved in hygrophylline biosynthesis demonstrates remarkable specificity and efficiency in constructing the complex alkaloid framework [5] [9] [7]. Understanding these biosynthetic processes provides valuable insights for biomimetic synthetic approaches that could potentially access hygrophylline and related compounds through simplified synthetic sequences [27].